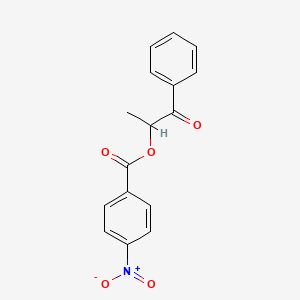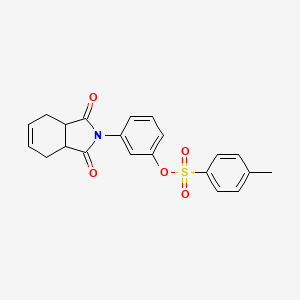![molecular formula C16H15N3O3 B4007823 6-methyl-2-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B4007823.png)
6-methyl-2-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves intricate strategies to construct the core structure efficiently. For instance, the synthesis of 2,3-dihydro-1H,4H,6H-furo[3,4-b]pyrrolo[1,2-a]quinoline-6a(7H)-carbonitrile demonstrated a novel type of intramolecular tetrahydrofuran formation, highlighting the complexity and creativity required in synthesizing such molecules (Verboom et al., 2010). This process showcased the utility of heating in polar solvents accelerated by lithium bromide to induce cyclization, an approach that may offer insights into synthesizing the compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is key to their chemical behavior. For example, the crystal structure determination of similar molecules has provided valuable insights into their geometrical configuration and electronic properties, aiding in understanding their reactivity and interaction with other molecules. The structure of these compounds was often confirmed by techniques like single-crystal X-ray structure determination, which offers precise information on molecular geometry (Gein et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving heterocyclic compounds like 6-methyl-2-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione often include cyclization, nucleophilic substitution, and oxidation. The synthetic pathway towards related structures involves sequential steps like oxidative annulation, dehydrogenation, and N-demethylation, as demonstrated in the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones (Sharma et al., 2018). These steps are crucial for constructing the complex architecture of the molecule.
Scientific Research Applications
Chemical Synthesis and Derivative Studies
The compound is involved in the synthesis and study of various heterocyclic compounds, particularly those with potential anticonvulsant activity. For instance, derivatives based on pyrrolidine-2,4-dione (tetramic acid), which resemble the core structure of the mentioned compound, have been synthesized and shown to exhibit anticonvulsant properties (Sorokina et al., 2007). These efforts highlight the broader interest in similar structures for their neurological activity.
Antimicrobial Applications
Research into the compound's derivatives has also shown promise in antimicrobial applications. For example, furoquinolinediones, which are structurally related, have been synthesized and evaluated as bactericides (Yanni & Khalil, 1991). This suggests potential for the compound or its derivatives in contributing to new antimicrobial agents.
Material Science and Photovoltaic Applications
In material science, derivatives of pyrrolo[3,4-g]quinoxaline, like those related to the compound , have been utilized in the development of bulk heterojunction solar cells. These derivatives serve as electron-deficient building blocks in copolymers that feature high photovoltages, demonstrating the compound's relevance in the field of renewable energy technologies (Xu et al., 2015).
Neurological and Cognitive Research
In neurological and cognitive research, cyclic imides, a category to which the compound could belong, have been synthesized and evaluated for their ability to reverse amnesia in animal models. This research provides insights into potential therapeutic applications of such compounds in treating memory impairment conditions (Butler et al., 1987).
Synthetic Chemistry Innovations
The compound's framework is part of a broader interest in synthetic chemistry for creating novel heterocyclic systems. These efforts include developing new methodologies for the synthesis of complex molecules, which can lead to advances in pharmaceuticals, agrochemicals, and materials science. For instance, synthesis techniques have been explored for creating functionalized pyrroloquinolines, indicating the compound's role in advancing synthetic methodologies (Sharma et al., 2018).
properties
IUPAC Name |
6-methyl-2-(oxolan-2-ylmethyl)pyrrolo[3,4-b]quinoxaline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-9-4-5-11-12(7-9)18-14-13(17-11)15(20)19(16(14)21)8-10-3-2-6-22-10/h4-5,7,10H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMYPNDDYAOCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=N2)C(=O)N(C3=O)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007740.png)
![ethyl 4-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4007751.png)
![ethyl 1-{N-(4-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007761.png)
![6-[(2-chlorophenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4007763.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4007768.png)
![N-benzyl-2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]aniline](/img/structure/B4007777.png)
![3-benzyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4007778.png)
![1-(benzylsulfonyl)-4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4007791.png)
![N-(2-methoxyphenyl)-N-[(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B4007798.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-oxo-2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4007808.png)


![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide](/img/structure/B4007817.png)